REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][O:4][C:3]1=[O:8].[Li+].[CH3:10]C([N-]C(C)C)C.CC(C)=O.C(=O)=O.CI>C1COCC1>[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][O:4][C:3]1=[O:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC1C(OCCC1)=O
|
Name
|
|
Quantity
|
54 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetone CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed -65° C
|
Type
|
STIRRING
|
Details
|
After stirring at -45° C. for an additional hour the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to -30° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of 10% HCl (21 ml)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into ether (300 ml)
|
Type
|
WASH
|
Details
|
the ether layer was washed with saturated brine (50 ml), saturated NaHCO3 solution (20 ml), saturated brine (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
This oil was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |